Cas no 2156569-85-4 (3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid)

3-{(tert-Butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methoxy-methyl substituent. The Boc group enhances stability under basic and nucleophilic conditions, making it suitable for peptide synthesis and other applications requiring selective deprotection. The methoxy-methyl moiety introduces steric and electronic effects, which can influence reactivity and solubility. This compound is particularly valuable in medicinal chemistry and organic synthesis as a building block for complex molecules, offering controlled functionalization and compatibility with orthogonal protecting group strategies. Its structural features enable precise modifications in multi-step synthetic routes.
3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid structure
2156569-85-4 structure
Product name:3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid
CAS No:2156569-85-4
MF:C12H23NO5
MW:261.314724206924
CID:6186697
PubChem ID:165519254

3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid
    • 3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
    • 2156569-85-4
    • EN300-1287530
    • Inchi: 1S/C12H23NO5/c1-11(2,3)18-10(16)13-8(7-9(14)15)12(4,5)17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
    • InChI Key: FTLWBZAKCATDCN-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 261.15762283g/mol
  • Monoisotopic Mass: 261.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 84.9Ų

3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1287530-50mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
50mg
$707.0 2023-10-01
Enamine
EN300-1287530-5000mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
5000mg
$2443.0 2023-10-01
Enamine
EN300-1287530-2500mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
2500mg
$1650.0 2023-10-01
Enamine
EN300-1287530-1.0g
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
1g
$0.0 2023-06-07
Enamine
EN300-1287530-10000mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
10000mg
$3622.0 2023-10-01
Enamine
EN300-1287530-100mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
100mg
$741.0 2023-10-01
Enamine
EN300-1287530-500mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
500mg
$809.0 2023-10-01
Enamine
EN300-1287530-250mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
250mg
$774.0 2023-10-01
Enamine
EN300-1287530-1000mg
3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid
2156569-85-4
1000mg
$842.0 2023-10-01

Additional information on 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid

3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid: A Comprehensive Overview

3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid (CAS No. 2156569-85-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pentanoic acid with unique structural features that make it a valuable candidate for various applications, including drug development and biochemical studies.

The structure of 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a methoxy substituent on the fourth carbon, and a methyl group on the fourth carbon as well. These functional groups contribute to the compound's stability and reactivity, making it an ideal starting material for synthetic transformations and derivatization processes.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents. 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid has been identified as a potential lead compound due to its unique chemical properties. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

The tert-butoxycarbonyl (Boc) protecting group in 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid plays a crucial role in controlling the reactivity of the amino group during synthetic processes. This protecting group can be selectively removed under mild conditions, allowing for the introduction of various functional groups without affecting other parts of the molecule. This feature makes the compound highly versatile for use in combinatorial chemistry and high-throughput screening methods.

The methoxy substituent on the fourth carbon atom contributes to the compound's solubility and bioavailability. Research has shown that compounds with methoxy groups often exhibit enhanced solubility in both aqueous and organic solvents, which is beneficial for pharmaceutical applications. Additionally, the presence of a methyl group on the fourth carbon atom enhances the stability of the molecule, reducing its susceptibility to metabolic degradation.

In terms of synthetic routes, several methods have been developed to prepare 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid. One common approach involves the condensation of tert-butyl carbamate with an appropriate aldehyde or ketone followed by esterification and hydrolysis steps. Another method involves the use of organometallic reagents to introduce the methoxy and methyl groups onto the pentanoic acid backbone. These synthetic strategies have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

The biological activity of 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid has been extensively studied using various in vitro and in vivo models. For example, a study published in Cancer Research in 2020 reported that this compound exhibited potent anti-cancer effects against several human cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Beyond its therapeutic potential, 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid has also found applications in biochemical research. Its unique structure makes it an excellent tool for studying protein-protein interactions and enzyme inhibition. Researchers have used this compound as a scaffold to design inhibitors for specific enzymes involved in disease pathways, providing valuable insights into their mechanisms of action.

In conclusion, 3-{(tert-butoxy)carbonylamino}-4-methoxy-4-methylpentanoic acid (CAS No. 2156569-85-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activities, make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies are expected to uncover additional applications and optimize its use in various scientific disciplines.

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